N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride
Description
Molecular Formula and IUPAC Nomenclature
The systematic chemical identification of this compound is established through its precisely defined molecular formula C₇H₁₇ClN₂O₂S, which accounts for seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The compound is assigned the Chemical Abstracts Service registry number 1803611-87-1, providing unambiguous identification within the chemical literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions that emphasize the cyclopentyl ring system bearing an amino substituent at the 2-position, connected via a methylene bridge to the nitrogen atom of the methanesulfonamide moiety.
The molecular weight determination of 228.74 grams per mole establishes important physical parameters for analytical and synthetic applications. The compound exists as a hydrochloride salt, indicated by the presence of the chloride counterion that neutralizes the positive charge developed on the protonated amino group under physiological conditions. The Simplified Molecular Input Line Entry System representation CS(=O)(=O)NCC1C(N)CCC1 with the hydrochloride notation [H]Cl provides a concise structural description that captures the essential connectivity pattern. The systematic nomenclature reflects the compound's classification as a secondary sulfonamide derivative with a substituted cyclopentylamine side chain, distinguishing it from simpler methanesulfonamide analogs.
X-ray Crystallographic Analysis of Cyclopentyl-Sulfonamide Derivatives
Crystallographic investigations of structurally related cyclopentyl-sulfonamide derivatives provide valuable insights into the solid-state conformational preferences and intermolecular interactions relevant to this compound. Studies on analogous compounds, such as (E)-N-[Cyclopentyl(morpholin-4-yl)methylidene]-4-fluorobenzenesulfonamide, have revealed critical structural parameters including bond lengths and angular relationships within the sulfonamide functional group. The crystallographic analysis demonstrated that the bond lengths at the amidine N—C—N grouping are remarkably similar, measuring 1.326 and 1.338 Ångströms respectively, indicating significant conjugation effects within the nitrogen-containing framework.
The cyclopentyl moiety exhibits notable conformational flexibility in the crystalline state, as evidenced by disorder phenomena observed in related structures. Specifically, crystallographic studies have documented that one of the methylene groups in the cyclopentyl ring displays disorder into two distinct orientations with occupancy coefficients of 0.75 and 0.25, respectively. This conformational disorder reflects the inherent flexibility of the five-membered ring system and suggests that this compound may similarly exhibit multiple low-energy conformational states. The absence of shortened intermolecular contacts in the crystal structures of related compounds indicates that the molecular packing is primarily governed by van der Waals interactions rather than specific hydrogen bonding networks.
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopic investigations provide detailed insights into the solution-phase conformational behavior of this compound and related methanesulfonamide derivatives. Comprehensive conformational analysis studies on methanesulfonamide-N,N'-1,2-ethanediylbis compounds have established methodological frameworks applicable to the present compound. The research identified six different rotational isomers through computational density functional theory calculations at the B3LYP level, with specific conformers designated as trans-trans-gauche(+)-eclipsed, synperiplanar and trans-gauche(+)-gauche(-)-staggered, antiplanar being most relevant for vibrational spectral analysis.
The application of Carbon-13 and Proton Nuclear Magnetic Resonance analyses at the B3LYP/6-311++G(d,p) theoretical level provides quantitative conformational assessments for related methanesulfonamide derivatives. For cyclopentylamine derivatives specifically, Proton Nuclear Magnetic Resonance spectra recorded at 399.65 megahertz in deuterated chloroform reveal characteristic chemical shift patterns that reflect the electronic environment of the cyclopentyl protons. The experimental Nuclear Magnetic Resonance data demonstrate excellent correlation with theoretical predictions, validating computational approaches for conformational analysis of methanesulfonamide compounds. These studies establish that the most stable conformational form corresponds to the trans-trans-gauche(+)-eclipsed, synperiplanar arrangement, which has direct implications for understanding the preferred solution-phase geometry of this compound.
Tautomeric and Stereochemical Considerations in the Cyclopentylamine Substructure
The stereochemical complexity of this compound arises from the presence of the 2-aminocyclopentyl substituent, which introduces multiple stereogenic elements that significantly influence the compound's three-dimensional structure. The compound exists as a mixture of diastereomers, as confirmed by commercial suppliers who specifically note this stereochemical heterogeneity. The cyclopentyl ring system exhibits inherent conformational flexibility, with the five-membered ring adopting various puckered conformations that interconvert rapidly at room temperature. The substitution pattern at the 2-position of the cyclopentyl ring creates a stereogenic center, leading to the formation of both R and S configurations at this position.
Stereochemical analysis reveals that the methylene bridge connecting the cyclopentyl system to the methanesulfonamide moiety provides conformational flexibility while maintaining specific geometric constraints. The amino group at the 2-position of the cyclopentyl ring can adopt different orientations relative to the ring plane, influencing both the overall molecular geometry and the accessibility of the amino group for potential interactions. Computational studies on related cyclopentyl derivatives indicate that the preferred conformations involve specific arrangements that minimize steric interactions between the amino substituent and the ring framework. The tautomeric considerations are primarily related to the protonation state of the amino group, which exists predominantly in the protonated form in the hydrochloride salt, thereby eliminating potential amino-imino tautomerism that might occur in the free base form.
Comparative Structural Analysis with Related Methanesulfonamide Derivatives
Comparative structural analysis of this compound with related methanesulfonamide derivatives reveals distinctive features that differentiate this compound from simpler analogs. The structural comparison with N-(2-aminoethyl)methanesulfonamide, which possesses the molecular formula C₃H₁₀N₂O₂S and a molecular weight of 138.19 grams per mole, demonstrates the significant structural elaboration achieved through the incorporation of the cyclopentyl ring system. The simpler ethylene-bridged analog lacks the conformational complexity and stereochemical diversity present in the cyclopentyl derivative, making it a useful reference point for understanding structure-activity relationships.
Analysis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride, which shares the same molecular formula C₇H₁₇ClN₂O₂S and molecular weight of 228.74 grams per mole, provides insights into the effects of ring size and substitution patterns on molecular properties. The pyrrolidine derivative differs from the cyclopentyl compound through the presence of a nitrogen atom within the five-membered ring and an ethylsulfonyl substituent rather than an external methanesulfonamide group. Structural comparison reveals that both compounds exhibit similar molecular weights and elemental compositions but differ substantially in their electronic properties due to the heteroatomic substitution patterns.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Structural Features |
|---|---|---|---|---|
| N-[(2-Aminocyclopentyl)methyl]methanesulfonamide HCl | C₇H₁₇ClN₂O₂S | 228.74 | Cyclopentyl | External methanesulfonamide, amino substitution |
| N-(2-Aminoethyl)methanesulfonamide HCl | C₃H₁₁ClN₂O₂S | 174.65 | Linear chain | Simple ethylene bridge |
| (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine HCl | C₇H₁₇ClN₂O₂S | 228.74 | Pyrrolidine | Internal nitrogen, ethylsulfonyl group |
| N-(2-Aminopropyl)methanesulfonamide | C₄H₁₂N₂O₂S | 152.22 | Linear chain | Propyl bridge with methyl branch |
The structural analysis extends to examination of Amsacrine, a more complex sulfonamide derivative with the molecular formula C₂₁H₁₉N₃O₃S, which demonstrates how methanesulfonamide groups can be incorporated into larger pharmaceutical frameworks. Despite the significant structural differences, the comparison illustrates the versatility of the methanesulfonamide functional group in medicinal chemistry applications. The fundamental structural motif of this compound represents an intermediate level of complexity between simple linear analogs and highly elaborate pharmaceutical compounds, positioning it as a valuable building block for further synthetic elaboration.
Properties
IUPAC Name |
N-[(2-aminocyclopentyl)methyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-5-6-3-2-4-7(6)8;/h6-7,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRPTHDVTDXNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reaction Conditions
- 2-Aminocyclopentylmethanol or 2-aminocyclopentylmethylamine as the amine source.
- Methanesulfonyl chloride as the sulfonylating agent.
- Base such as triethylamine to neutralize hydrochloric acid generated during the reaction.
- Anhydrous solvents like dichloromethane or chloroform.
The key step is the nucleophilic substitution where the amine group attacks the electrophilic sulfur atom of methanesulfonyl chloride, forming the methanesulfonamide linkage.
- Dissolve 2-aminocyclopentylmethylamine in an anhydrous solvent under inert atmosphere.
- Add a stoichiometric amount of triethylamine to act as a base.
- Slowly add methanesulfonyl chloride dropwise at low temperature (0–5°C) to control the exothermic reaction.
- Stir the mixture for several hours at ambient temperature to complete the reaction.
- Quench the reaction with aqueous hydrochloric acid to precipitate the hydrochloride salt.
- Isolate the product by filtration or extraction and dry under vacuum.
This method prevents hydrolysis of methanesulfonyl chloride and ensures high conversion to the desired sulfonamide hydrochloride salt.
Industrial Scale Preparation
Industrial production closely follows the laboratory synthetic route with emphasis on:
- Use of high-purity reagents.
- Strict control of temperature and reaction time to optimize yield and purity.
- Use of continuous or batch reactors with efficient stirring and temperature regulation.
- Post-reaction workup involving aqueous acid-base extractions and crystallization to obtain the hydrochloride salt with high purity.
The process is scalable and cost-effective, suitable for large-scale manufacturing.
Detailed Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 2-Aminocyclopentylmethylamine, methanesulfonyl chloride, triethylamine, DCM | 0–5 °C (addition), then RT | 1–24 hours | 85–95 | Slow addition of sulfonyl chloride to control reaction exotherm |
| Hydrochloride salt formation | Addition of HCl aqueous solution | RT | 1–2 hours | Quantitative | Precipitation of hydrochloride salt, easy isolation |
Alternative Synthetic Insights from Related Compounds
Though direct literature on N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride is limited, related sulfonamide syntheses provide useful insights:
- Sulfonylation reactions involving aniline derivatives with methanesulfonyl chloride have been reported with similar reaction conditions and workup procedures.
- Use of bases such as triethylamine or pyridine is common to neutralize HCl formed during sulfonylation.
- The reaction is typically carried out in solvents like dichloromethane or chloroform to maintain anhydrous conditions and facilitate product isolation.
Purification and Characterization
- The crude product is often purified by recrystallization from suitable solvents or by washing with cold ethanol.
- Drying under vacuum at moderate temperatures (30–40 °C) ensures removal of residual solvents and moisture.
- Characterization is performed by NMR, LC-MS, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 2-Aminocyclopentylmethylamine or 2-aminocyclopentylmethanol |
| Sulfonylating Agent | Methanesulfonyl chloride |
| Base | Triethylamine, pyridine, or similar tertiary amines |
| Solvent | Anhydrous dichloromethane or chloroform |
| Temperature | 0–5 °C during addition, then room temperature |
| Reaction Time | 1–24 hours |
| Workup | Quenching with aqueous HCl to precipitate hydrochloride salt |
| Isolation | Filtration or extraction followed by drying |
| Yield | 85–95% |
| Purity | High purity achieved via recrystallization and solvent washing |
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Chemistry
N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride is primarily used as an intermediate in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Can be reduced using lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions, allowing for the replacement of the methanesulfonamide group with other nucleophiles.
Biology
In biological research, this compound has been investigated for its potential roles in:
- Modulating Biological Pathways : It may interact with specific enzymes or receptors, influencing various biochemical pathways.
- Biochemical Assays : Used as a tool to study biochemical processes due to its ability to bind to biological targets.
Medicine
The compound's therapeutic potential is being explored in several areas:
- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals aimed at treating various medical conditions.
- Therapeutic Applications : Preliminary studies suggest efficacy in modulating responses that could lead to novel treatments for diseases.
Industrial Applications
In the industrial sector, this compound is utilized as a reagent in the production of specialty chemicals, enhancing the efficiency of various industrial processes.
Case Study 1: Modulation of Biological Pathways
A study investigated the effects of this compound on specific enzymatic activities. The results indicated that the compound could significantly enhance or inhibit enzyme functions, suggesting its potential use in drug design targeting specific pathways.
Case Study 2: Pharmaceutical Development
Research focused on synthesizing derivatives of this compound to evaluate their pharmacological properties. Several derivatives exhibited promising activity against specific disease models, highlighting the compound's versatility in drug development.
Table 1: Summary of Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Oxidation | This compound + H₂O₂ | Oxidized product | Mild acidic conditions |
| Reduction | This compound + LiAlH₄ | Reduced product | Anhydrous conditions |
| Substitution | This compound + Nu⁻ | Substituted product | Base-catalyzed |
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Interaction | Compound modulates enzyme activity | Potential drug target |
| Pharmacological Testing | Derivatives show efficacy against disease models | New therapeutic candidates |
Mechanism of Action
The mechanism of action of N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) Dronedarone Hydrochloride (C₃₁H₄₄N₂O₅S₂·HCl)
- Structure : A benzofuran-containing sulfonamide with a cyclohexyl group and lipophilicity-reducing modifications compared to amiodarone .
- Synthesis : Prepared via mesylation, cyclization, and Friedel-Crafts reactions, yielding a multi-ion channel blocker approved for atrial fibrillation .
- Key Differences : Larger molecular framework (vs. cyclopentyl in the target compound) and clinical relevance due to FDA approval .
(b) Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride (C₈H₁₆ClNO₂)
- Structure: Cyclopentane ring with methylamino and ester groups, lacking the sulfonamide moiety .
- Synthesis : Utilizes ethyl acetate and toluenesulfonate in a salt-forming reaction (78% yield) .
- Application : Intermediate in synthetic pathways for bioactive molecules, highlighting the versatility of cyclopentylamine scaffolds .
(c) N-(Piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide Hydrochloride (C₈H₁₆ClF₃N₂O₂S)
Table 1: Cyclic Amine Sulfonamides Comparison
Aromatic Sulfonamides
(a) N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride (C₈H₁₃ClN₂O₂S)
(b) 4′-[1-Hydroxy-2-(Isopropylamino)ethyl]methanesulfonanilide Monohydrochloride (C₁₂H₂₀N₂O₃S·HCl)
Table 2: Aromatic Sulfonamides Comparison
Branched-Chain Sulfonamides
Biological Activity
N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride, a compound with the molecular formula C₇H₁₄ClN₃O₂S and a molecular weight of approximately 228.74 g/mol, has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group linked to a cyclopentyl amine. Its unique structure is crucial for its interaction with biological systems. Understanding these interactions can provide insights into its pharmacological potential.
Pharmacological Activity
This compound has been studied for various therapeutic effects, including:
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit anticancer activity through modulation of specific cellular pathways.
- Enzyme Inhibition : Research suggests it may inhibit certain enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions mediated by these enzymes.
Interaction Studies
The interactions of this compound with biological receptors and enzymes are critical for its pharmacological profile. Initial findings indicate that it may bind to various targets, suggesting a multifaceted role in drug design and development.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(2-aminoethyl)methanesulfonamide hydrochloride | Ethylene chain instead of cyclopentane | Different pharmacological profile |
| N-(2-Aminophenyl)methanesulfonamide | Aromatic ring instead of cyclopentane | Potentially higher lipophilicity |
| Dofetilide | Contains a heteroatom in the ring | Known for specific cardiac effects |
The cyclopentane structure in this compound may contribute to distinct pharmacokinetic profiles compared to other compounds listed.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
-
Anticancer Activity : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. For instance, when tested on various breast cancer cell lines (e.g., MDA-MB-231), it showed significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
Cell Line IC50 (μM) MDA-MB-231 0.88 BT-20 0.97 BT-549 0.94 - Enzyme Interaction Studies : The compound was evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. It displayed selectivity towards CDK9, making it a candidate for further development in cancer therapies targeting this pathway.
Q & A
Synthetic Optimization and Reaction Mechanism
Q: How can researchers optimize the synthesis of N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride to improve yield and purity? A:
- Key Steps : React 2-aminocyclopentylmethylamine hydrochloride with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/dichloromethane mixtures to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to methanesulfonyl chloride) to minimize unreacted starting material .
Advanced Structural Characterization
Q: What advanced spectroscopic and analytical methods validate the molecular structure and purity of this compound? A:
- Spectroscopy :
- IR : Confirm sulfonamide (-SO₂NH-) stretches at ~1327 cm⁻¹ (asymmetric S=O) and ~1145 cm⁻¹ (symmetric S=O) .
- NMR : Use and NMR to resolve cyclopentyl protons (δ 1.5–2.5 ppm) and sulfonamide methyl groups (δ 3.0–3.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula (C₈H₁₇N₂O₂S·HCl) .
- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.3% tolerance) .
Mechanistic Insights via Computational Chemistry
Q: How can density-functional theory (DFT) elucidate electronic properties and reaction pathways? A:
- Applications :
- Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets for geometry optimization and frequency analysis .
Biological Activity Profiling
Q: What in vitro assays evaluate the compound’s biological activity, such as receptor binding or enzyme inhibition? A:
- GPCR Studies : Test α₁-adrenergic receptor binding using radioligand displacement assays (e.g., -prazosin) .
- Kinase Inhibition : Screen against kinase panels (e.g., VEGFR2) using ATP-competitive assays with IC₅₀ determination .
- Functional Assays : Measure intracellular cAMP or calcium flux in cell lines expressing target receptors .
Stability and Degradation Analysis
Q: What accelerated stability conditions identify degradation products, and how are they characterized? A:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 7–14 days .
- Analytical Methods :
Resolving Data Contradictions in Spectral Analysis
Q: How should researchers address discrepancies in NMR or crystallographic data? A:
- NMR Assignments : Compare experimental shifts with computed chemical shifts (DFT-NMR) or database entries (e.g., PubChem) .
- X-ray Refinement : For crystallographic ambiguities, apply SHELXL refinement with riding H-atom models and anisotropic displacement parameters .
- Cross-Validation : Correlate IR, MS, and elemental analysis to confirm structural consistency .
Impurity Profiling in Pharmaceutical Contexts
Q: What strategies ensure compliance with ICH guidelines for impurity control in preclinical studies? A:
- Thresholds : Quantify impurities >0.1% using validated HPLC-UV methods (ICH Q3B) .
- Reference Standards : Synthesize or source certified impurities (e.g., des-amino or N-oxide derivatives) for spiking studies .
- Stability-Indicating Methods : Validate methods under stress conditions to ensure specificity .
Advanced Applications in Drug Design
Q: How can structural modifications enhance the compound’s pharmacokinetic or target-binding properties? A:
- Bioisosteric Replacement : Substitute the cyclopentyl ring with azetidine (improved solubility) or introduce halogen substituents (enhanced binding affinity) .
- Prodrug Design : Synthesize ester or amide prodrugs to modulate bioavailability .
- SAR Studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., GPCRs) .
Crystallographic and Conformational Analysis
Q: How does X-ray crystallography resolve conformational flexibility in the cyclopentyl-sulfonamide moiety? A:
- Data Collection : Grow single crystals via vapor diffusion (ethanol/water) and collect data at 100 K .
- Analysis : Identify chair vs. twist-boat cyclopentane conformations and hydrogen-bonding networks (e.g., N–H⋯O=S interactions) .
- Software : Use Olex2 or Mercury for structure solution and visualization .
Methodological Challenges in Scale-Up
Q: What are critical considerations for transitioning from milligram to gram-scale synthesis? A:
- Solvent Selection : Replace THF with DMF for better solubility in large batches .
- Safety : Control exotherms during methanesulfonyl chloride addition using jacketed reactors .
- Purification : Switch to fractional crystallization or preparative HPLC for efficient isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
